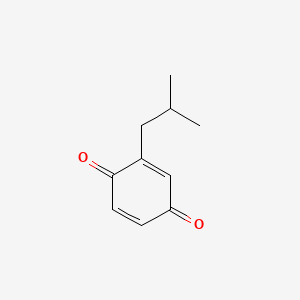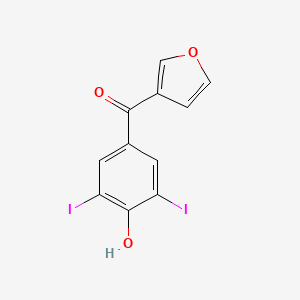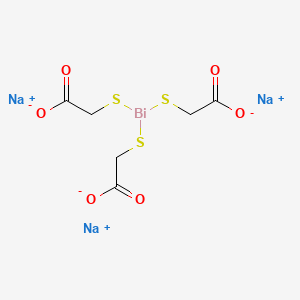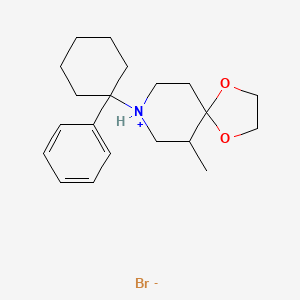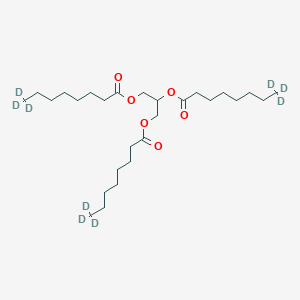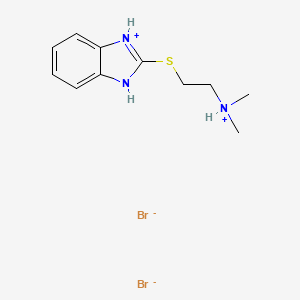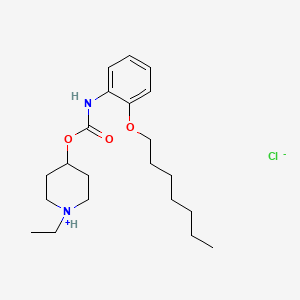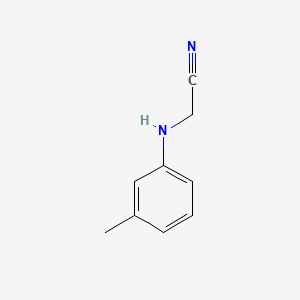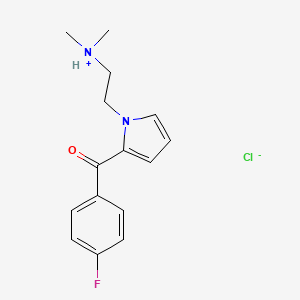
1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the pyrrole ring with a dimethylaminoethyl halide under basic conditions.
Fluorobenzoylation: The final step is the acylation of the pyrrole ring with p-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Dimethylamino)ethyl)-2-benzoylpyrrole monohydrochloride: Similar structure but lacks the fluorine atom.
1-(2-(Dimethylamino)ethyl)-2-(p-chlorobenzoyl)pyrrole monohydrochloride: Similar structure but has a chlorine atom instead of fluorine.
1-(2-(Dimethylamino)ethyl)-2-(p-methylbenzoyl)pyrrole monohydrochloride: Similar structure but has a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets.
Propriétés
Numéro CAS |
14927-35-6 |
|---|---|
Formule moléculaire |
C15H18ClFN2O |
Poids moléculaire |
296.77 g/mol |
Nom IUPAC |
2-[2-(4-fluorobenzoyl)pyrrol-1-yl]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H17FN2O.ClH/c1-17(2)10-11-18-9-3-4-14(18)15(19)12-5-7-13(16)8-6-12;/h3-9H,10-11H2,1-2H3;1H |
Clé InChI |
KDMJXOIPHXOXOV-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCN1C=CC=C1C(=O)C2=CC=C(C=C2)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


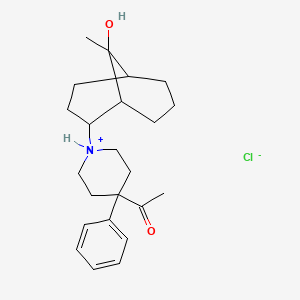
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)

